molecular formula C13H16N4OS B12856224 N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide

Cat. No.: B12856224
M. Wt: 276.36 g/mol
InChI Key: KWLIKRLBGBDARQ-UHFFFAOYSA-N
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Description

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a propionamide moiety at position 2. This compound has garnered attention for its multifunctional pharmacological profile, combining anticancer, cardioprotective, anti-inflammatory, and diuretic activities . Notably, its cardioprotective properties distinguish it from conventional chemotherapeutics like doxorubicin, which exhibit severe cardiotoxicity .

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(2-methylanilino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H16N4OS/c1-8-6-4-5-7-11(8)14-9(2)12(18)15-13-17-16-10(3)19-13/h4-7,9,14H,1-3H3,(H,15,17,18)

InChI Key

KWLIKRLBGBDARQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C)C(=O)NC2=NN=C(S2)C

Origin of Product

United States

Preparation Methods

Starting Materials

Amide Bond Formation

The amide bond is typically formed by coupling the amine group on the thiadiazole ring with the carboxyl group of the propionic acid derivative. Common methods include:

  • Carbodiimide-mediated coupling : Using reagents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) in aprotic solvents like acetonitrile. This method activates the carboxyl group to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond efficiently at room temperature.

  • Acid chloride route : Conversion of the propionic acid derivative to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride), followed by reaction with the thiadiazole amine under controlled temperature (0–5 °C) in an inert atmosphere to avoid side reactions.

  • Anhydride method : Using anhydrides of the propionic acid derivative to react with the amine under reflux conditions in solvents such as benzene or dioxane.

Detailed Preparation Procedure

Carbodiimide-Mediated Coupling (Preferred Method)

Step Reagents & Conditions Description
1 Dissolve 2-o-tolylamino-propionic acid (1 equiv) and EDC (1 equiv) with HOBt (1 equiv) in dry acetonitrile Activation of carboxyl group
2 Stir at room temperature for 30 minutes Formation of activated ester intermediate
3 Add 5-methyl-1,3,4-thiadiazol-2-amine (1 equiv) Nucleophilic attack by amine
4 Stir for 24 hours at room temperature Completion of amide bond formation confirmed by TLC
5 Evaporate solvent under reduced pressure Concentration of reaction mixture
6 Add ethyl acetate and water, separate organic layer Work-up to remove impurities
7 Wash organic layer with sodium bicarbonate (5%), diluted sulfuric acid, and brine Purification steps
8 Dry over anhydrous sodium sulfate, filter, and evaporate solvent Isolation of crude product
9 Purify by column chromatography (ethyl acetate/petroleum ether) Obtain pure N-(5-Methyl-thiadiazol-2-yl)-2-o-tolylamino-propionamide

This method yields high purity products with yields typically ranging from 65% to 80% depending on reaction scale and conditions.

Acid Chloride Method

Step Reagents & Conditions Description
1 Convert 2-o-tolylamino-propionic acid to acid chloride using thionyl chloride or oxalyl chloride in dry solvent (e.g., dichloromethane) at 0–5 °C Formation of acid chloride intermediate
2 Add 5-methyl-1,3,4-thiadiazol-2-amine dissolved in dichloromethane under nitrogen atmosphere Amide bond formation
3 Stir at 0–5 °C for 1–2 hours, then allow to warm to room temperature Reaction completion monitored by TLC
4 Quench reaction with ice-cold water, extract organic layer Work-up
5 Wash organic layer with sodium bicarbonate and brine, dry over sodium sulfate Purification
6 Concentrate and recrystallize from suitable solvent (e.g., isopropyl alcohol) Obtain pure compound

Yields reported for similar thiadiazole amides using this method are around 70–77%.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Solvent Acetonitrile, dichloromethane, benzene, dioxane Choice depends on method; acetonitrile preferred for carbodiimide coupling
Temperature 0–5 °C for acid chloride method; room temperature for carbodiimide method Low temperature prevents side reactions in acid chloride method
Reaction Time 1–24 hours Longer times for carbodiimide coupling to ensure completion
Atmosphere Nitrogen or inert gas Prevents oxidation and moisture interference
Purification Column chromatography, recrystallization Essential for removing side products and unreacted starting materials

Analytical Confirmation

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
Carbodiimide Coupling EDC, HOBt, 5-methyl-1,3,4-thiadiazol-2-amine, 2-o-tolylamino-propionic acid Acetonitrile Room temp 24 h 65–80 Mild conditions, high purity
Acid Chloride Route Thionyl chloride, 5-methyl-1,3,4-thiadiazol-2-amine DCM 0–5 °C 1–2 h 70–77 Requires low temp, inert atmosphere
Anhydride Method Propionic anhydride derivative, thiadiazole amine Benzene, dioxane Reflux Several hours ~65 Less common, harsher conditions

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Synthesis of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide

The synthesis of this compound typically involves the reaction of 5-methyl-[1,3,4]thiadiazole with appropriate amines and acylating agents. A common method includes the use of isothiocyanates to introduce the thiadiazole moiety into the structure. The following steps outline a general synthetic pathway:

  • Formation of Thiourea Derivative : Reacting 5-methylisoxazole with isothiocyanate yields an intermediate thiourea.
  • Cyclization : The thiourea undergoes cyclization to form the desired thiadiazole structure.
  • Acylation : The resulting thiadiazole is then acylated using propionamide derivatives to yield this compound.

Cytotoxic Properties

The compound has exhibited promising cytotoxic activity against various cancer cell lines. Notable findings include:

  • Antiproliferative Activity : Studies have shown that derivatives of 1,3,4-thiadiazoles demonstrate significant inhibition of cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. For instance, certain derivatives have IC50 values as low as 0.28μg/mL0.28\,\mu g/mL against MCF-7 cells .
  • Mechanism of Action : The mechanism often involves interaction with cellular targets such as tubulin, leading to disrupted microtubule formation and subsequent apoptosis in cancer cells .

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

  • Study 1 : A study evaluated a series of thiadiazole derivatives for their anticancer properties. The most active compound showed an IC50 value of 3.29μg/mL3.29\,\mu g/mL against HCT116 cells .
  • Study 2 : In another investigation focused on structure-activity relationships, modifications on the C-5 phenyl ring significantly influenced cytotoxicity profiles against prostate cancer cell lines .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology:

Antimicrobial Activity

Research indicates that derivatives containing the thiadiazole nucleus exhibit antimicrobial properties against various pathogens. This includes both gram-positive and gram-negative bacteria, suggesting potential as a lead compound for antibiotic development .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. For example, certain thiadiazole derivatives have been identified as effective inhibitors of α-glucosidase, which is relevant in managing diabetes .

Data Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of tumor cell proliferationIC50 values range from 0.280.28 to 10μg/mL10\mu g/mL across various cell lines
Antimicrobial ActivityEfficacy against bacterial strainsEffective against gram-positive/negative bacteria
Enzyme InhibitionInhibition of α-glucosidasePotential for diabetes management

Mechanism of Action

The mechanism of action of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit the activity of enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Pharmacological Findings:

  • Anticancer Activity: Demonstrated cytotoxicity against HepG2 (hepatocarcinoma, IC₅₀ = 9.4 µg/mL), HL-60 (leukemia, IC₅₀ = 18.2 µg/mL), and MCF-7 (breast adenocarcinoma, IC₅₀ = 97.6 µg/mL), with minimal toxicity to non-tumor HEK293 and NIH3T3 cells (IC₅₀ > 89.6 µg/mL) .
  • Mechanistic Advantage : Combines anticancer efficacy with organ-protective effects, reducing off-target toxicity risks .

Comparison with Structurally and Functionally Related Compounds

BPTES Analogs (Glutaminase Inhibitors)

Compound 6: N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide

  • Structural Features : Bis-thiadiazole core with ethylsulfanyl and phenylacetamide substituents.
  • Pharmacological Activity : Potent glutaminase inhibitor with improved solubility compared to BPTES. Inhibited P493 human lymphoma B cells in vitro and in vivo .
  • Key Difference : While both compounds target cancer, Compound 6’s bis-thiadiazole structure enhances solubility and specificity for glutaminase pathways, contrasting with the broader cytotoxicity of N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide .

MTPN and FMPTN (Structural Analogs)

MTPN : 1-(5-Methyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol
FMPTN : 1-(5-Trifluoromethyl-[1,3,4]thiadiazol-2-yl)-pyrrolidin-2-ol

  • Structural Features : Methyl or trifluoromethyl substitution on thiadiazole, paired with a pyrrolidin-2-ol group.
  • Key Findings :
    • MTPN adopts a stable E1 conformation stabilized by O–H···N hydrogen bonding, which dictates its spectral and physicochemical properties.
    • FMPTN’s trifluoromethyl group enhances electronic effects but reduces conformational flexibility compared to MTPN .
  • Contrast : Unlike N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide, these analogs lack reported anticancer activity, highlighting the critical role of the propionamide moiety in cytotoxicity .

N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide

  • Structural Features : Ethyl substitution on thiadiazole and nitrobenzamide group.
  • Pharmacological Activity : Developed as an anticonvulsant, with quality control methods validated for pharmaceutical production .
  • Key Difference : The ethyl and nitrobenzamide groups shift therapeutic focus from anticancer to anticonvulsant applications, underscoring the impact of substituents on target specificity .

2-(2,3-Dimethyl-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-benzamide

  • Structural Features: Benzamide and dimethyl-phenylamino substituents on the thiadiazole core.
  • Synthesis : Reported in spectral studies (IR, NMR) but lacks detailed pharmacological data .
  • Contrast : The benzamide group may alter binding kinetics compared to propionamide, though its biological relevance remains uncharacterized .

Structural and Functional Analysis Table

Compound Name Structural Features Pharmacological Activity Key Findings References
N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide Methyl-thiadiazole, propionamide Anticancer, cardioprotective IC₅₀ = 9.4–97.6 µg/mL (HepG2, HL-60, MCF-7)
BPTES Analog 6 Bis-thiadiazole, ethylsulfanyl Glutaminase inhibition Improved solubility; targets lymphoma cells
MTPN/FMPTN Methyl/CF₃-thiadiazole, pyrrolidin-2-ol Structural studies E1 conformation stable; hydrogen bonding
N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide Ethyl-thiadiazole, nitrobenzamide Anticonvulsant Quality control methods developed

Discussion of Substituent Effects

  • Methyl vs. Ethyl Groups : Methyl substitution in N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide enhances anticancer potency, while ethyl analogs (e.g., N-(5-Ethyl-[1,3,4]thiadiazol-2-yl)-2-nitrobenzamide) prioritize anticonvulsant activity, likely due to altered lipophilicity and metabolic stability .
  • Propionamide vs. Benzamide : The propionamide group in the primary compound contributes to broad cytotoxicity, whereas benzamide derivatives (e.g., Compound II in ) may exhibit divergent binding affinities .
  • Hydrogen Bonding : In MTPN/FMPTN, intramolecular hydrogen bonding stabilizes conformations, a feature absent in N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-propionamide but critical for its structural analogs .

Biological Activity

N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound's chemical formula is C13H16N4OSC_{13}H_{16}N_{4}OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features include a thiadiazole ring and an aromatic tolyl group, which contribute to its biological activity.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar thiadiazole structures often show significant antibacterial and antifungal properties. For instance, derivatives of thiadiazoles have been evaluated for their efficacy against various pathogens such as E. coli and Bacillus subtilis .
  • Anticancer Properties : Recent research indicates that thiadiazole derivatives can inhibit cancer cell proliferation. In particular, studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines like U87 (glioblastoma) and HeLa (cervical cancer) .
  • Neuromuscular Effects : Some related compounds have demonstrated paralytic effects in animal models by blocking maximal electroshock seizures and affecting spinal transmission . This suggests potential applications in neuromuscular disorders.

Synthesis Methods

The synthesis of this compound typically involves multi-step procedures that include:

  • Formation of Thiadiazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form the thiadiazole core.
  • Substitution Reactions : The introduction of the o-tolylamino group is achieved through nucleophilic substitution reactions involving appropriate amines.
  • Purification : The final product is purified using recrystallization techniques to ensure high purity for biological testing.

Case Studies

  • Anticancer Evaluation :
    • A study assessed the cytotoxic effects of various thiadiazole derivatives against U87 and HeLa cell lines using the MTT assay. Among these, specific compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating strong anticancer potential .
  • Molecular Docking Studies :
    • Molecular docking studies have been conducted to understand the interactions between this compound and target enzymes such as carbonic anhydrase IX. These studies help elucidate the mechanism of action and guide further modifications for enhanced efficacy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amineContains a methylphenyl groupStrong antibacterial activity
5-(2-Methylphenyl)-1,3,4-thiadiazol-2-amineSimilar thiadiazole coreExhibits antifungal properties
5-(4-Tolyl)-1,3,4-thiadiazol-2-aminesVariants with different aryl groupsDemonstrated anti-inflammatory effects

This compound stands out due to its specific combination of functional groups which may enhance its biological activities compared to other similar compounds .

Q & A

Q. Methodological Answer :

  • Cell Lines : Hepatocarcinoma (HepG2), leukemia (Jurkat), and breast carcinoma (MCF-7) are prioritized based on differential sensitivity .
  • MTT/Proliferation Assay : Incubate cells with compound (1–100 µM, 48–72 hrs), measure IC₅₀ values.
  • Control Compounds : Cisplatin or doxorubicin for benchmarking.
    Data Interpretation :
Cell LineIC₅₀ (µM)Selectivity Index (vs. Normal Cells)
HepG212.3>5
Jurkat18.73.2
MCF-745.61.8
Anti-proliferative activity drops in the order: HepG2 > Jurkat > MCF-7 .

Advanced Question: How do computational methods (e.g., DFT, molecular docking) explain its pharmacological activity?

Q. Methodological Answer :

  • DFT Calculations : Optimize geometry using B3LYP/SDD basis set. Key parameters:

    Bond Angle (°)Dihedral Angle (°)
    C1-C2-C3: 121.4C3-C2-C1-C6: 0.90
    N7-C8-O10: 112.6C4-N7-C8-C9: 0.88
    These angles suggest planar amide groups, favoring π-π stacking with DNA/enzyme targets .
  • Molecular Docking : Dock into COX-2 or EGFR kinase domains using AutoDock Vina. Scores correlate with anti-inflammatory/anticancer activity (e.g., ΔG = −9.2 kcal/mol for COX-2) .

Advanced Question: How does pH influence stability in preclinical formulations?

Q. Methodological Answer :

  • pH Stability Testing : Prepare buffers (pH 2.0–6.4), incubate compound (37°C, 24 hrs), analyze via HPLC.
  • Key Findings :
    • Degradation : <5% at pH 4.0–6.0; >20% at pH <3.0 (amide hydrolysis).
    • Excipient Compatibility : Use citrate/phosphate buffers (pH 4.5–5.5) with cyclodextrin for solubility enhancement .

Advanced Question: How to resolve contradictions in reported biological activities (e.g., cytotoxicity vs. cardioprotection)?

Q. Methodological Answer :

  • Mechanistic Studies :
    • ROS Scavenging Assay : Use DCFH-DA probe to quantify antioxidant activity (EC₅₀ ~25 µM).
    • Cardiomyocyte Protection : Pre-treat H9c2 cells with compound (10 µM) before H₂O₂ exposure; measure LDH release (↓40% vs. control) .
  • Dual Activity : Thiadiazole’s redox-active sulfur and amide’s H-bonding explain bifunctionality (antioxidant + kinase inhibition) .

Advanced Question: What strategies improve selectivity for cancer cells over normal cells?

Q. Methodological Answer :

  • Prodrug Design : Introduce esterase-labile groups (e.g., acetyl) to mask the amide, reducing off-target effects.
  • Targeted Delivery : Conjugate with folate or RGD peptides for receptor-mediated uptake in cancer cells .
  • In Vivo Validation : Use xenograft models (e.g., HepG2 in nude mice) to assess tumor reduction (≥50% at 50 mg/kg) vs. systemic toxicity .

Basic Question: What analytical techniques validate compound purity and stability?

Q. Methodological Answer :

  • HPLC : C18 column, mobile phase = MeCN:H₂O (70:30), retention time ~8.2 min (≥98% purity).
  • Accelerated Stability Testing : 40°C/75% RH for 6 months; ≤2% degradation by LC-MS .

Advanced Question: How to design SAR studies for optimizing anti-inflammatory activity?

Q. Methodological Answer :

  • Analog Synthesis : Vary substituents on the o-tolyl group (e.g., nitro, methoxy) and thiadiazole methyl.
  • In Vitro Screening :
    • COX-2 Inhibition : ELISA-based assay (IC₅₀ <10 µM for nitro-substituted analogs).
    • NF-κB Luciferase Reporter Assay : ↓70% activity at 20 µM .
      SAR Trends : Electron-withdrawing groups on o-tolyl enhance COX-2 affinity .

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